Azepan-1-yl(cyclopentyl)acetonitrile

Description

BenchChem offers high-quality Azepan-1-yl(cyclopentyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(cyclopentyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(azepan-1-yl)-2-cyclopentylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c14-11-13(12-7-3-4-8-12)15-9-5-1-2-6-10-15/h12-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRVFBOHNBGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(C#N)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238637 | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-72-7 | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azepan-1-yl(cyclopentyl)acetonitrile

This guide provides a comprehensive technical overview for the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile, a molecule of interest for researchers, scientists, and professionals in drug development. The document details the most effective synthetic strategy, a complete experimental protocol, and the necessary safety considerations.

Introduction and Significance

Azepan-1-yl(cyclopentyl)acetonitrile is an α-aminonitrile, a class of organic compounds that serve as crucial intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds with potential pharmacological activity.[1] The unique structural motif of a cyclopentyl group and an azepane ring attached to a nitrile-bearing carbon makes it a valuable scaffold for the exploration of novel chemical entities in medicinal chemistry. The azepane moiety, a seven-membered saturated heterocycle, is a recognized pharmacophore found in numerous biologically active compounds.

Synthetic Strategy: The Strecker Reaction

The most direct and efficient method for the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile is the Strecker synthesis . This classic one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source.[1][2][3] In this specific case, the reactants are cyclopentanecarbaldehyde, azepane, and a cyanide donor, typically trimethylsilyl cyanide (TMSCN) for its enhanced safety and reactivity profile compared to hydrogen cyanide gas.[4][5][6]

The reaction proceeds through the initial formation of an iminium ion from the reaction of cyclopentanecarbaldehyde and azepane. Subsequent nucleophilic attack by the cyanide ion on the iminium carbon yields the final α-aminonitrile product.[1] The use of a catalyst can significantly enhance the reaction rate and yield. While various Lewis acids and other catalysts have been reported for the Strecker reaction, this guide will detail a catalyst-free approach that is effective for these substrates.[4][7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Cyclopentanecarbaldehyde | C₆H₁₀O | 98.14 | 0.98 g (1.0 mL) | 10.0 |

| Azepane | C₆H₁₃N | 99.17 | 1.09 g (1.2 mL) | 11.0 |

| Trimethylsilyl cyanide (TMSCN) | C₄H₉NSi | 99.22 | 1.29 g (1.5 mL) | 13.0 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 20 mL | - |

| Sodium sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | As needed | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 20 mL | - |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | 20 mL | - |

| Silica gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |

| Eluent for chromatography (e.g., Hexane:Ethyl Acetate) | - | - | As needed | - |

Equipment

-

Round-bottom flask (50 mL) with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes for liquid transfer

-

Stir plate

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

Fume hood

Synthesis Workflow Diagram

Sources

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. scbt.com [scbt.com]

- 3. Azepan-1-yl(cyclopentyl)acetonitrile | C13H22N2 | CID 25219320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azepan-1-yl(cyclopentyl)acetonitrile

Introduction: Situating Azepan-1-yl(cyclopentyl)acetonitrile in Modern Chemistry

Azepan-1-yl(cyclopentyl)acetonitrile is a fascinating, yet sparsely documented, molecule that stands at the confluence of several key structural motifs in medicinal and synthetic chemistry. It incorporates a seven-membered azepane ring, a cyclopentyl group, and a nitrile moiety, each contributing unique physicochemical and stereochemical properties. The azepane scaffold, a larger homolog of the ubiquitous piperidine ring, offers access to a less-explored region of three-dimensional chemical space, a crucial factor in the design of novel therapeutics with unique structure-activity relationships (SAR)[1][2]. The nitrile group is a versatile functional handle and a common feature in many pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and its role in synthesis[3].

This guide provides a comprehensive technical overview of Azepan-1-yl(cyclopentyl)acetonitrile, synthesizing available data with expert-driven insights into its chemical properties, plausible synthetic routes, and potential applications. While experimental data for this specific molecule is limited in the public domain, this document will leverage established chemical principles and data from structurally related analogs to provide a robust and scientifically grounded resource for researchers.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any research endeavor. This section details the known and predicted characteristics of Azepan-1-yl(cyclopentyl)acetonitrile.

Chemical Structure and Identifiers

The molecule is an α-aminonitrile, characterized by a central carbon atom bonded to a cyclopentyl ring, a nitrile group, and the nitrogen of an azepane ring.

-

IUPAC Name: 2-(azepan-1-yl)-2-cyclopentylacetonitrile[4]

-

Canonical SMILES: C1CCCN(CC1)C(C#N)C2CCCC2[4]

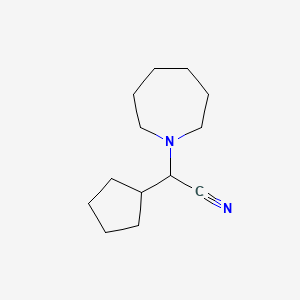

Diagram 1: Chemical Structure of Azepan-1-yl(cyclopentyl)acetonitrile

Caption: 2D representation of Azepan-1-yl(cyclopentyl)acetonitrile.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is important to note that most of these values are computationally predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Weight | 206.33 g/mol | PubChem[4] |

| XLogP3 | 3.1 | PubChem (Computed)[4] |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[4] |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[4] |

| Rotatable Bond Count | 2 | PubChem (Computed)[4] |

| Topological Polar Surface Area | 27 Ų | PubChem (Computed)[4] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in most organic solvents like ethanol, ether, benzene, and acetone.[6] Insoluble in water.[6] | Inferred |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for Azepan-1-yl(cyclopentyl)acetonitrile has not been published, a plausible and robust synthetic strategy can be designed based on the well-established Strecker reaction or related nucleophilic additions.

Proposed Synthetic Pathway: A Nucleophilic Approach

The most logical and efficient synthesis involves a three-component reaction between cyclopentanecarboxaldehyde, azepane, and a cyanide source, such as trimethylsilyl cyanide (TMSCN). This is a variation of the Strecker synthesis, a cornerstone of amino acid and α-aminonitrile synthesis.

The Causality Behind the Chosen Route:

-

Efficiency: A one-pot, three-component reaction is highly atom-economical and minimizes purification steps.

-

Reliability: The formation of an iminium intermediate from the aldehyde and secondary amine (azepane), followed by nucleophilic attack of the cyanide anion, is a highly reliable and well-understood reaction mechanism.

-

Starting Material Availability: Cyclopentanecarboxaldehyde, azepane, and TMSCN are all commercially available, making this route practical for most research labs.

Diagram 2: Proposed Synthesis Workflow

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating system; successful synthesis should yield a product with the expected spectral characteristics outlined in the next section.

-

Reaction Setup: To a stirred solution of cyclopentanecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add azepane (1.0 eq) dropwise.

-

Iminium Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This step facilitates the formation of the crucial iminium intermediate.

-

Cyanide Addition: Cool the reaction mixture back to 0 °C and add trimethylsilyl cyanide (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure Azepan-1-yl(cyclopentyl)acetonitrile.

Spectroscopic Characterization (Predicted)

In the absence of published spectra, the following predictions are based on the analysis of the molecule's functional groups and data from analogous structures. These predictions provide a benchmark for the validation of a successful synthesis.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ 3.5-3.8 ppm (m, 1H): Methine proton (CH) alpha to the nitrile and nitrogen. δ 2.5-3.0 ppm (m, 4H): Methylene protons on the azepane ring adjacent to the nitrogen. δ 1.5-2.2 ppm (m, 16H): Overlapping multiplets for the remaining azepane and cyclopentyl protons. | The methine proton is deshielded by both the nitrogen and the nitrile group. The azepane protons adjacent to the nitrogen are also deshielded. The remaining aliphatic protons fall into the typical range for cycloalkanes. |

| ¹³C NMR | δ 118-122 ppm: Nitrile carbon (C≡N). δ 60-65 ppm: Methine carbon (CH) alpha to the nitrile and nitrogen. δ 50-55 ppm: Azepane carbons adjacent to the nitrogen. δ 25-45 ppm: Remaining cyclopentyl and azepane carbons. | The nitrile carbon has a characteristic chemical shift. The alpha-carbon is significantly downfield due to the two adjacent electronegative groups. The other aliphatic carbons appear in their expected regions.[7] |

| IR Spectroscopy | ~2240-2260 cm⁻¹ (weak to medium): C≡N stretch.[8] ~2850-3000 cm⁻¹ (strong): C-H stretching of the aliphatic groups. ~1100-1200 cm⁻¹ (medium): C-N stretch. | The nitrile stretch is a highly diagnostic peak in the IR spectrum.[9] The C-H and C-N stretches confirm the presence of the aliphatic and amine components. |

| Mass Spectrometry (EI) | M⁺ at m/z = 206. Key Fragments: Loss of the nitrile group (m/z = 180), fragmentation of the cyclopentyl ring, and alpha-cleavage of the azepane ring, likely leading to a prominent fragment at m/z 98. | The molecular ion peak confirms the molecular weight. The fragmentation pattern would be characteristic of α-aminonitriles, with cleavage adjacent to the nitrogen being a dominant pathway. |

Applications in Research and Drug Discovery

While Azepan-1-yl(cyclopentyl)acetonitrile itself has no documented biological activity, its structural components suggest significant potential as a scaffold or intermediate in drug discovery programs.

The Azepane Motif in Medicinal Chemistry

The seven-membered azepane ring is a valuable, yet underutilized, scaffold.[2] Compared to the more common piperidine ring, its increased conformational flexibility allows it to interact with binding pockets in novel ways. Azepane-containing compounds have shown a wide range of therapeutic applications, including:

-

Anti-cancer agents[1]

-

Antimicrobial agents[1]

-

Anticonvulsant drugs[1]

-

Histamine H₃ receptor inhibitors[1]

The introduction of the cyclopentylacetonitrile substituent onto the azepane nitrogen creates a novel chemical entity that could be explored for similar activities or as a starting point for further chemical elaboration.

Potential as a Synthetic Intermediate

The nitrile group is a versatile synthetic handle that can be transformed into a variety of other functional groups, including:

-

Amines: Reduction of the nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) would yield a diamine, a common pharmacophore.

-

Carboxylic Acids: Hydrolysis of the nitrile would produce a carboxylic acid, providing a key attachment point for further derivatization.

-

Tetrazoles: [2+3] cycloaddition reactions with azides can convert the nitrile into a tetrazole, a common bioisostere for a carboxylic acid in medicinal chemistry.

This synthetic versatility makes Azepan-1-yl(cyclopentyl)acetonitrile a potentially valuable building block for creating libraries of more complex molecules for high-throughput screening.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for Azepan-1-yl(cyclopentyl)acetonitrile, a risk assessment must be based on the hazards of its constituent functional groups and related compounds like acetonitrile.[10][11]

-

Toxicity: The compound contains a nitrile group. While aliphatic nitriles are generally less toxic than inorganic cyanides, they can be metabolized to release cyanide in the body.[10] Therefore, the compound should be treated as harmful if swallowed, inhaled, or in contact with skin.[11]

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Fire Hazard: While not definitively known, the compound is likely a combustible liquid. Keep away from heat, sparks, and open flames.[10]

Conclusion

Azepan-1-yl(cyclopentyl)acetonitrile represents an intriguing molecule with untapped potential. Its unique combination of an azepane ring, a cyclopentyl group, and a nitrile function makes it a prime candidate for exploration in medicinal chemistry and as a versatile synthetic intermediate. This guide has provided a comprehensive, though in part predictive, technical overview to serve as a foundational resource for researchers. The proposed synthetic route is robust and logical, and the predicted spectral data offer a clear pathway for structural verification. As with any new chemical entity, careful experimental work is required to validate these predictions and to fully uncover the potential of this promising compound.

References

-

PubChem. (n.d.). Azepan-1-yl(cyclopentyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Noolvi, M. N., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 579-599. Retrieved from [Link]

-

PubChem. (n.d.). Hexahydro-1H-azepine-1-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopent-1-ene-1-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile. Retrieved from [Link]

-

Al-Omran, F., et al. (2007). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 12(9), 2096-2105. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

-

Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 335-346. Retrieved from [Link]

-

Wang, Z., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3694. Retrieved from [Link]

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. laballey.com [laballey.com]

- 4. Azepan-1-yl(cyclopentyl)acetonitrile | C13H22N2 | CID 25219320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. cas 1119449-72-7|| where to buy azepan-1-yl(cyclopentyl)acetonitrile [english.chemenu.com]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Buy Hexahydro-1H-azepine-1-acetonitrile | 54714-50-0 [smolecule.com]

- 9. Acetonitrile [webbook.nist.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to Azepan-1-yl(cyclopentyl)acetonitrile

CAS Number: 1119449-72-7

This technical guide provides a comprehensive overview of Azepan-1-yl(cyclopentyl)acetonitrile, a distinct α-aminonitrile compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of this molecule, grounded in established chemical principles. While specific experimental data for this compound is not extensively available in public literature, this guide leverages the well-documented chemistry of α-aminonitriles to provide a robust and insightful resource.

Introduction to Azepan-1-yl(cyclopentyl)acetonitrile

Azepan-1-yl(cyclopentyl)acetonitrile is an organic compound featuring a unique combination of a saturated seven-membered azepane ring, a five-membered cyclopentyl group, and a nitrile functional group, all attached to a central quaternary carbon. This structure places it in the important class of molecules known as α-aminonitriles. These compounds are highly valuable in medicinal chemistry and organic synthesis due to their role as versatile synthetic intermediates.[1][2]

The core utility of α-aminonitriles lies in their ability to serve as precursors for α-amino acids and various nitrogen-containing heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals.[3][4] The specific structural motifs of Azepan-1-yl(cyclopentyl)acetonitrile, namely the lipophilic cyclopentyl group and the flexible azepane ring, suggest its potential for exploration in the development of novel therapeutic agents.

Chemical Identity and Properties

A summary of the key identifiers and computed physicochemical properties of Azepan-1-yl(cyclopentyl)acetonitrile is presented below.

| Property | Value | Source |

| CAS Number | 1119449-72-7 | [5][6] |

| Molecular Formula | C13H22N2 | [5][6] |

| Molecular Weight | 206.33 g/mol | [5][6] |

| IUPAC Name | 2-(azepan-1-yl)-2-cyclopentylacetonitrile | [5] |

| SMILES | C1CCCN(CC1)C(C#N)C2CCCC2 | [5] |

| Topological Polar Surface Area | 27.03 Ų | [7] |

| LogP | 2.53 | [7] |

Synthesis of Azepan-1-yl(cyclopentyl)acetonitrile

The synthesis of Azepan-1-yl(cyclopentyl)acetonitrile, as an α-aminonitrile, can be approached through several established methodologies. The choice of a specific synthetic route depends on factors such as the availability of starting materials, desired yield, and scalability. The most classical and direct approach is the Strecker synthesis.[3][4]

The Strecker Synthesis: A Foundational Approach

The Strecker synthesis is a one-pot, three-component reaction that combines a ketone (or aldehyde), an amine, and a cyanide source to form an α-aminonitrile.[3][4] For the synthesis of Azepan-1-yl(cyclopentyl)acetonitrile, the logical precursors would be cyclopentanone, azepane, and a cyanide source like trimethylsilyl cyanide (TMSCN) or hydrogen cyanide (HCN).

Reaction Scheme:

Figure 1: Conceptual workflow of the Strecker synthesis for Azepan-1-yl(cyclopentyl)acetonitrile.

Experimental Protocol (Hypothetical):

-

Imine Formation: To a solution of cyclopentanone in a suitable solvent (e.g., methanol or ethanol), an equimolar amount of azepane is added. The reaction mixture is stirred at room temperature. The formation of the corresponding imine (or enamine, which can tautomerize to the imine) is often facilitated by the removal of water, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent.

-

Cyanation: A cyanide source, such as potassium cyanide followed by acidification or, more commonly in modern synthesis, trimethylsilyl cyanide (TMSCN), is introduced to the reaction mixture. The cyanide anion attacks the electrophilic carbon of the imine (or the corresponding iminium ion, which is in equilibrium), leading to the formation of the α-aminonitrile product.

-

Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. Purification is typically achieved through column chromatography on silica gel.

Causality in Experimental Choices:

-

Solvent: Protic solvents like methanol can facilitate imine formation.

-

Cyanide Source: TMSCN is often preferred over HCN due to its lower toxicity and better solubility in organic solvents.

-

Catalyst: The reaction can be catalyzed by weak acids to promote imine formation.[3]

Modern Synthetic Alternatives

Recent advancements in organic synthesis have led to the development of alternative methods for the preparation of α-aminonitriles, often with improved safety and substrate scope.[1][8] These include:

-

Transition-Metal-Free C-H Cyanation: This approach involves the direct cyanation of a C-H bond adjacent to the nitrogen atom in a tertiary amine.[1] This would be a highly efficient, atom-economical route if a suitable precursor to Azepan-1-yl(cyclopentyl)acetonitrile with a C-H bond at the α-position could be readily prepared.

-

Photocatalytic Methods: Mild photocatalytic conditions can also be employed for the C(sp³)-H cyanation of amines, offering excellent functional group tolerance.[8]

Analytical Characterization (Predicted)

In the absence of publicly available experimental spectra for Azepan-1-yl(cyclopentyl)acetonitrile, this section provides predicted spectroscopic data based on its chemical structure. These predictions are valuable for researchers who may synthesize this compound and require a reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons in the azepane and cyclopentyl rings. Key signals would include:

-

A singlet or a multiplet for the methine proton (CH) at the quaternary center, likely in the 3.0-4.0 ppm range.

-

Multiple overlapping multiplets for the methylene protons (CH₂) of the azepane and cyclopentyl rings, spanning the 1.0-3.0 ppm region.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule.

-

The nitrile carbon (C≡N) would appear in the downfield region, typically around 115-125 ppm.

-

The quaternary carbon would be observed in the 50-70 ppm range.

-

The remaining aliphatic carbons of the azepane and cyclopentyl rings would resonate in the 20-50 ppm region.

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a sharp, medium-intensity absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aliphatic rings just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. For Azepan-1-yl(cyclopentyl)acetonitrile (C₁₃H₂₂N₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 206.1783 m/z.[5] Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the cyclopentyl and azepane rings.

Potential Applications and Future Directions

While specific biological activities for Azepan-1-yl(cyclopentyl)acetonitrile have not been reported, its structural features suggest several potential areas of application, primarily in drug discovery and as a chemical building block.

Medicinal Chemistry

-

Scaffold for Novel Therapeutics: The azepane and cyclopentyl moieties can be explored for their potential to interact with various biological targets. The nitrile group can also participate in hydrogen bonding or be hydrolyzed to the corresponding carboxylic acid, a common functional group in bioactive molecules.

-

Analgesics and CNS-active Agents: The incorporation of cyclic amine structures is a common strategy in the design of central nervous system (CNS) active compounds.

-

Antiviral and Anticancer Agents: α-Aminonitriles have been investigated as precursors to compounds with antiviral and anticancer properties.

Organic Synthesis

Azepan-1-yl(cyclopentyl)acetonitrile can serve as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be transformed into various other functional groups, including:

-

Amines: Reduction of the nitrile yields a primary amine.

-

Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, leading to the formation of a non-proteinogenic α-amino acid.

-

Ketones: Reaction with Grignard reagents can convert the nitrile to a ketone.

Conclusion

Azepan-1-yl(cyclopentyl)acetonitrile, CAS number 1119449-72-7, is an α-aminonitrile with a structure that suggests significant potential in both medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in the public domain, its synthesis can be reliably approached using established methods such as the Strecker reaction. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this intriguing molecule, grounded in the well-understood principles of α-aminonitrile chemistry. Future research into the synthesis and biological evaluation of Azepan-1-yl(cyclopentyl)acetonitrile and its derivatives is warranted to fully elucidate its potential.

References

-

Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

-

Master Organic Chemistry. (2018-11-12). The Strecker Synthesis of Amino Acids. [Link]

-

Li, L., et al. (2021-05-10). Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C–H Cyanation. Organic Letters. [Link]

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

ResearchGate. Approaches to the synthesis of α‐amino nitrile derivatives. [Link]

-

PubChem. Azepan-1-yl(cyclopentyl)acetonitrile. [Link]

-

Chemsrc. CAS#:1119449-72-7. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Azepan-1-yl(cyclopentyl)acetonitrile | C13H22N2 | CID 25219320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. CAS#:1119449-72-7 | azepan-1-yl(cyclopentyl)acetonitrile(SALTDATA: FREE) | Chemsrc [chemsrc.com]

- 8. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

Azepan-1-yl(cyclopentyl)acetonitrile molecular weight and formula

An In-Depth Technical Guide to Azepan-1-yl(cyclopentyl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azepan-1-yl(cyclopentyl)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The document details its fundamental molecular and physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected analytical characterization data. Furthermore, it explores the significance of its structural motifs—the azepane ring and the cyclopentyl group—in the context of drug discovery, positioning the molecule as a valuable building block for developing novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and structurally related compounds.

Molecular Identity and Physicochemical Properties

Azepan-1-yl(cyclopentyl)acetonitrile is identified by the CAS Number 1119449-72-7.[1][2] Its structure incorporates a saturated seven-membered azepane ring and a five-membered cyclopentyl ring attached to a central acetonitrile carbon. This unique combination of a flexible heterocyclic amine and a rigid cycloalkane makes it an intriguing scaffold for chemical library synthesis.

The core physicochemical properties, computed and aggregated from chemical databases, are summarized below.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C13H22N2 | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 206.33 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| IUPAC Name | 2-(azepan-1-yl)-2-cyclopentylacetonitrile | PubChem[1], Chemenu[4] |

| CAS Number | 1119449-72-7 | PubChem[1], Santa Cruz Biotechnology[2] |

| Canonical SMILES | N#CC(N1CCCCCC1)C2CCCC2 | Chemenu[4] |

| MDL Number | MFCD12026893 | Chemenu[4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related structures |

Chemical Structure and Mechanistic Significance

The molecule's structure is defined by three key components:

-

The α-Amino Nitrile Core: This functional group is a cornerstone of the Strecker amino acid synthesis and related reactions. The nitrile group (C≡N) is a versatile chemical handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling further derivatization.

-

The Azepane Ring: This seven-membered saturated heterocycle is a common motif in pharmacologically active compounds.[4] Its conformational flexibility allows it to adopt various spatial arrangements, which can be crucial for optimizing binding interactions with biological targets such as protein kinases.[4]

-

The Cyclopentyl Group: This alicyclic substituent provides a degree of lipophilicity and steric bulk.[4] Unlike linear alkyl chains, its constrained nature can help in orienting the molecule within a receptor's binding pocket, potentially improving potency and selectivity.

The central carbon, bonded to the azepane nitrogen, the cyclopentyl ring, the nitrile, and a hydrogen atom, is a chiral center. Therefore, Azepan-1-yl(cyclopentyl)acetonitrile exists as a racemic mixture unless a stereoselective synthesis is employed.

Proposed Synthesis Pathway and Experimental Protocol

Synthesis Workflow Diagram

The proposed synthesis proceeds via the formation of an iminium ion intermediate from the condensation of cyclopentanecarboxaldehyde and azepane, followed by nucleophilic attack by a cyanide anion.

Caption: Proposed one-pot synthesis workflow for Azepan-1-yl(cyclopentyl)acetonitrile.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product whose analytical data matches the expected characterization profile outlined in Section 4.

Materials:

-

Cyclopentanecarboxaldehyde (1.0 eq)

-

Azepane (1.0 eq)

-

Potassium Cyanide (KCN) (1.1 eq)

-

Glacial Acetic Acid (1.1 eq)

-

Methanol (solvent)

-

Dichloromethane (DCM) (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclopentanecarboxaldehyde (1.0 eq) and azepane (1.0 eq) in methanol. Cool the mixture to 0 °C in an ice bath.

-

Iminium Formation: Slowly add glacial acetic acid (1.1 eq) to the solution. Stir the mixture at 0 °C for 30 minutes. The formation of the iminium intermediate is critical for the subsequent step. The mild acidic condition protonates the intermediate hydroxylamine, facilitating water elimination.

-

Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C. Caution: KCN is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9). This neutralizes the acetic acid and any excess KCN. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil using silica gel column chromatography with a suitable gradient of Hexanes/Ethyl Acetate to yield the pure Azepan-1-yl(cyclopentyl)acetonitrile.

Spectroscopic Characterization Profile

Confirmation of the product's identity is achieved through standard spectroscopic methods. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Multiple multiplets in the aliphatic region (~1.5-3.0 ppm) corresponding to the protons on the azepane and cyclopentyl rings.

-

A characteristic singlet or doublet for the methine proton (CH) alpha to the nitrile group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A peak for the nitrile carbon (C≡N) around 118-122 ppm.

-

A peak for the chiral methine carbon (α-carbon) around 50-60 ppm.

-

Multiple peaks in the aliphatic region (20-50 ppm) corresponding to the carbons of the azepane and cyclopentyl rings.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.

-

C-H stretching bands just below 3000 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z 206.33 or 207.34, respectively, confirming the molecular weight.

-

Applications in Research and Drug Development

Azepan-1-yl(cyclopentyl)acetonitrile is not an end-product therapeutic but rather a valuable intermediate and building block.[2][4] Its utility lies in its potential for elaboration into more complex molecules for screening in drug discovery programs.

-

Scaffold for Library Synthesis: The α-amino nitrile core allows for facile conversion into α-amino acids or 1,2-diamines, which are privileged structures in medicinal chemistry.

-

Fragment-Based Drug Discovery: The distinct azepane and cyclopentyl fragments can be used to probe different pockets of a biological target. The azepane moiety, in particular, is found in various kinase inhibitors and other CNS-active agents.

-

Intermediate for Agrochemicals and Materials Science: Beyond pharmaceuticals, nitrile-containing compounds serve as precursors in the synthesis of various agrochemicals and specialty polymers.

Safety and Handling

As a research chemical, a full toxicological profile is not available. Standard laboratory precautions should be strictly followed.

-

Toxicity: The compound contains a nitrile group and should be handled as potentially toxic. Avoid inhalation, ingestion, and skin contact. All manipulations should occur in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires specialized disposal procedures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25219320, Azepan-1-yl(cyclopentyl)acetonitrile. Available at: [Link]

Sources

- 1. Azepan-1-yl(cyclopentyl)acetonitrile | C13H22N2 | CID 25219320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. azepan-1-yl(cyclopentyl)acetonitrile(SALTDATA: FREE) CAS#: 1119449-72-7 [chemicalbook.com]

- 4. cas 1119449-72-7|| where to buy azepan-1-yl(cyclopentyl)acetonitrile [english.chemenu.com]

Spectroscopic Characterization of Azepan-1-yl(cyclopentyl)acetonitrile: A Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic data for Azepan-1-yl(cyclopentyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust predictive analysis.

Introduction

Azepan-1-yl(cyclopentyl)acetonitrile, with the molecular formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol , is a saturated heterocyclic compound containing an azepane ring, a cyclopentyl group, and a nitrile functional group.[1][2] The structural elucidation and confirmation of such molecules are paramount in chemical synthesis and drug discovery. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will explore the predicted spectroscopic signature of Azepan-1-yl(cyclopentyl)acetonitrile using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Molecular Structure:

Caption: Molecular structure of Azepan-1-yl(cyclopentyl)acetonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Azepan-1-yl(cyclopentyl)acetonitrile in a deuterated solvent like CDCl₃ would exhibit signals corresponding to the protons on the azepane ring, the cyclopentyl group, and the methine proton adjacent to the nitrile group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | t | 1H | α-methine (CH-CN) |

| ~ 2.6 - 2.8 | m | 4H | Azepane (α-CH₂) |

| ~ 2.2 - 2.4 | m | 1H | Cyclopentyl (α-CH) |

| ~ 1.5 - 1.9 | m | 16H | Azepane (β, γ-CH₂) & Cyclopentyl (β, γ-CH₂) |

Interpretation:

-

The methine proton alpha to the nitrile group and the azepane nitrogen is expected to be the most downfield signal (around 3.5-3.7 ppm) due to the deshielding effects of the electronegative nitrogen and the nitrile group. It would likely appear as a triplet due to coupling with the adjacent cyclopentyl methine proton.

-

The protons on the carbon atoms of the azepane ring adjacent to the nitrogen (α-protons) are predicted to appear as a multiplet in the range of 2.6-2.8 ppm.

-

The methine proton on the cyclopentyl ring directly attached to the acetonitrile group is expected to be a multiplet around 2.2-2.4 ppm.

-

The remaining methylene protons of the azepane and cyclopentyl rings would create a complex, overlapping multiplet region between 1.5 and 1.9 ppm. Due to the conformational flexibility of the seven-membered azepane ring and the five-membered cyclopentyl ring, distinct signals for each proton are unlikely to be resolved at standard resolution.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of Azepan-1-yl(cyclopentyl)acetonitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for ¹H NMR.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule. The predicted proton-decoupled ¹³C NMR spectrum of Azepan-1-yl(cyclopentyl)acetonitrile would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 118 - 122 | Nitrile (C≡N) |

| ~ 60 - 65 | α-methine (CH-CN) |

| ~ 55 - 60 | Azepane (α-CH₂) |

| ~ 45 - 50 | Cyclopentyl (α-CH) |

| ~ 25 - 35 | Azepane & Cyclopentyl (β, γ-CH₂) |

Interpretation:

-

The carbon of the nitrile group is expected to appear in the characteristic downfield region of 118-122 ppm.[3]

-

The methine carbon atom bonded to the nitrogen and the nitrile group will be significantly deshielded and is predicted to have a chemical shift in the 60-65 ppm range.

-

The two equivalent α-carbons of the azepane ring are expected to resonate around 55-60 ppm.

-

The α-carbon of the cyclopentyl ring will likely appear around 45-50 ppm.

-

The remaining methylene carbons of both the azepane and cyclopentyl rings are predicted to fall in the aliphatic region of 25-35 ppm. Due to structural similarities, some of these signals may overlap.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in 0.7 mL of CDCl₃.

-

Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2920 - 2950 | Strong | C-H stretch (aliphatic) |

| ~ 2850 - 2870 | Medium | C-H stretch (aliphatic) |

| ~ 2240 - 2260 | Medium, Sharp | C≡N stretch (nitrile) |

| ~ 1450 - 1470 | Medium | CH₂ bend (scissoring) |

| ~ 1100 - 1150 | Medium | C-N stretch |

Interpretation:

-

The most characteristic peak in the IR spectrum will be the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region.[4][5] The presence of this band is a strong indicator of the nitrile functional group.

-

Strong absorptions in the 2950-2850 cm⁻¹ range will correspond to the C-H stretching vibrations of the numerous methylene and methine groups in the azepane and cyclopentyl rings.[2]

-

A medium-intensity band around 1450-1470 cm⁻¹ is expected for the scissoring (bending) vibration of the CH₂ groups.

-

The C-N stretching vibration of the tertiary amine in the azepane ring is predicted to be in the 1100-1150 cm⁻¹ range.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 205 | [M-H]⁺ |

| 138 | [M - C₅H₉]⁺ |

| 98 | [C₆H₁₂N]⁺ (Azepane fragment) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

| 41 | [C₃H₅]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 206, corresponding to the molecular weight of Azepan-1-yl(cyclopentyl)acetonitrile.

-

A common fragmentation for nitriles is the loss of a hydrogen atom from the α-carbon, leading to a resonance-stabilized cation, which would result in a peak at m/z 205 ([M-H]⁺).[6]

-

Cleavage of the bond between the cyclopentyl group and the acetonitrile moiety would lead to a fragment at m/z 138, corresponding to the azepanylacetonitrile cation.

-

Another likely fragmentation is the cleavage of the C-C bond between the azepane ring and the acetonitrile group, resulting in the formation of the azepanylmethyl cation at m/z 98.

-

The cyclopentyl cation is a stable carbocation and would likely be observed at m/z 69.

-

A peak at m/z 41, corresponding to the allyl cation ([C₃H₅]⁺), is a common fragment in the mass spectra of cyclic alkanes.[7][8]

Fragmentation Workflow:

Caption: Predicted major fragmentation pathways for Azepan-1-yl(cyclopentyl)acetonitrile in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Azepan-1-yl(cyclopentyl)acetonitrile. While experimental verification is essential for absolute confirmation of the structure, the predicted data presented herein, based on established spectroscopic principles and data from analogous compounds, offers a valuable resource for researchers in the identification and characterization of this molecule. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data.

References

-

PubChem. Azepan-1-yl(cyclopentyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclopentane. [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Química Orgánica. IR spectrum: Nitriles. [Link]

-

Scilit. Infrared Spectra of Crystalline Cyclopentane and Cyclopentane-d10. [Link]

-

Doc Brown's Chemistry. Mass spectrum of cyclopentane. [Link]

-

ResearchGate. Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Scribd. 05 Notes On Nitriles IR Spectra. [Link]

-

Study.com. How do the IR spectra of the isomers cyclopentane and pent-1-ene differ?. [Link]

-

Doc Brown's Chemistry. H-1 NMR spectrum of cyclopentane. [Link]

-

AIP Publishing. Infrared Spectra of Crystalline Cyclopentane and Cyclopentane‐d 10. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

JoVE. Mass Spectrometry: Cycloalkane Fragmentation. [Link]

-

AIP Publishing. Infrared Spectra of Crystalline Cyclopentane and Cyclopentane-d 10. [Link]

-

YouTube. Mass Spectrometry of Cycloalkanes. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. [Link]

Sources

- 1. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. fiveable.me [fiveable.me]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. GCMS Section 6.17 [people.whitman.edu]

- 7. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

The Azepane Scaffold: A Privileged Structure in Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered saturated nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for optimal interaction with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview of the significant biological activities of azepane derivatives, detailing the underlying mechanisms of action, providing robust experimental protocols for their evaluation, and exploring the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

Azepane derivatives have demonstrated significant potential as anticancer agents by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[3][4]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A critical signaling cascade often dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway plays a central role in cell survival and proliferation. Certain azepane derivatives have been identified as potent inhibitors of Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[5]

Diagram: PI3K/Akt Signaling Pathway and the Role of Azepane Derivatives

Caption: The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of Akt. Activated Akt promotes cell proliferation and survival while inhibiting apoptosis. Azepane derivatives can inhibit Akt, thereby blocking these downstream effects.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., HCT116, MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the azepane derivative. Include a vehicle control (e.g., DMSO).[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[6]

Quantitative Data: Anticancer Activity of Azepane Derivatives

| Compound Class | Cell Line | IC50 (µM) |

| Diaryl[1][7]diazepines | HeLa, MCF-7, SGC7901, A549 | Potent Inhibition |

| Azepane-2,5-dione derivatives | HCT116, MCF-7, HepG2, A549 | Cytotoxic effects observed |

Note: Specific IC50 values for diaryl[1][7]diazepines were not provided in the search results, but they were reported to inhibit proliferation.[8] For azepane-2,5-dione derivatives, the focus was on observing cytotoxic effects rather than specific IC50 values in the provided context.[6]

Neuroprotective Activity: Modulating Key Enzymes and Receptors in Neurodegenerative Diseases

Azepane derivatives have shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease by targeting key enzymes and receptors involved in disease progression.[9]

Mechanism of Action: Inhibition of Acetylcholinesterase and BACE1

Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[10]

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which form the amyloid plaques characteristic of Alzheimer's disease. Inhibition of BACE1 reduces the formation of these neurotoxic peptides.[1]

Diagram: Therapeutic Targets of Azepane Derivatives in Alzheimer's Disease

Caption: Azepane derivatives can exert neuroprotective effects by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels, and by inhibiting BACE1, which reduces the production of amyloid-β peptides.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method): This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

BACE1 Inhibition Assay (FRET-based): This assay utilizes a fluorogenic substrate that is cleaved by BACE1, leading to an increase in fluorescence. The inhibitory activity of a compound is determined by its ability to reduce this fluorescence signal.[1]

Quantitative Data: Neuroprotective Activity of Azepane Derivatives

| Compound | Target | IC50/Ki (nM) |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline derivative 6h | Acetylcholinesterase (AChE) | IC50 = 3.65 |

| Benzoxazolone derivative 131 | Acetylcholinesterase (AChE) | IC50 = 0.57 pM |

| FAH65 | BACE1 | Identified as a lead compound |

| 1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one (17) | Acetylcholinesterase (AChE) | IC50 = 1.06 µM |

| 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one (16) | Butyrylcholinesterase (BuChE) | IC50 = 0.55 µM |

Note: The specific IC50 for FAH65 was not provided, but it was identified as a potent lead compound.[1][11] Compounds 16 and 17 also showed high affinity for histamine H3 receptors.[10]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Azepane derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the azepane derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data: Antimicrobial Activity of Azepane Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

| Azepine derivative 8 | E. coli, S. aureus, M. luteus | 39-78 |

| Azepine derivative 12 | C. albicans, S. cerevisiae | 156-313 |

| Azepanouvaol 8, Azepano-glycyrrhetol-tosylate 32 | MRSA | ≤ 0.15 µM |

| Azepanobetulinic acid cyclohexyl amide 4 | MRSA | ≤ 0.15 µM |

Note: MRSA stands for Methicillin-resistant Staphylococcus aureus.[12][13]

Enzyme and Receptor Modulation: A Broad Therapeutic Scope

Beyond the aforementioned activities, azepane derivatives have been shown to modulate the function of various other enzymes and receptors, highlighting their versatility in drug design.

Protein Tyrosine Phosphatase (PTPN1/PTPN2) Inhibition

PTPN1 and PTPN2 are negative regulators of insulin and leptin signaling pathways, as well as immune responses. Their inhibition is a potential therapeutic strategy for diabetes, obesity, and cancer.[1][14]

Diagram: PTPN1/PTPN2 Inhibition and Downstream Effects

Caption: PTPN1 and PTPN2 negatively regulate key signaling pathways. Azepane derivatives that inhibit these phosphatases can lead to beneficial therapeutic effects.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is primarily expressed in the central nervous system and its antagonism has been explored for the treatment of various neurological and psychiatric disorders.[7]

Quantitative Data: Enzyme and Receptor Modulation by Azepane Derivatives

| Compound | Target | Ki (nM) |

| 1-(6-(3-phenylphenoxy)hexyl)azepane (13) | Histamine H3 Receptor | 18 |

| 1-(5-(4-phenylphenoxy)pentyl)azepane (16) | Histamine H3 Receptor | 34 |

| Novel small molecule PTPN2/N1 inhibitor (compound 4) | PTPN2/PTPN1 | Nanomolar potency |

Note: The specific Ki for compound 4 was not provided, but it was described as having nanomolar inhibitory potency.[7][14]

Conclusion and Future Directions

The azepane scaffold has proven to be a remarkably versatile and privileged structure in the realm of drug discovery. The diverse biological activities exhibited by its derivatives, ranging from anticancer and neuroprotective to antimicrobial and enzyme/receptor modulation, underscore its significance in medicinal chemistry. The conformational flexibility of the seven-membered ring allows for meticulous tailoring of molecular architecture to achieve high potency and selectivity for a multitude of biological targets.

The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon. Future research should continue to explore the vast chemical space of azepane derivatives through innovative synthetic strategies and high-throughput screening. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical data, will be crucial for the rational design of next-generation therapeutics. Furthermore, elucidating the intricate details of the signaling pathways modulated by these compounds will pave the way for more targeted and effective treatments for a wide range of human diseases. The continued investigation into the biological activities of azepane derivatives holds immense promise for the development of novel and impactful medicines.

References

- Łażewska D, et al. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorg Med Chem. 2017;25(20):5352-5363.

-

MIC values of synthesized compounds against selected microbial strains. ResearchGate. Available from: [Link]

- Stanojković T, et al. Synthesis and antimicrobial activity of azepine and thiepine derivatives. J Serb Chem Soc. 2016;81(7):841-848.

- Kazakova OB, et al. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. J Antibiot (Tokyo). 2021;74(9):559-573.

- Wieprzkowicz E, et al. Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Pharmaceuticals (Basel). 2023;16(3):403.

-

Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. Available from: [Link]

- Zheng J, et al. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Eur J Med Chem. 2024;270:116390.

-

Wang Y, et al. Synthesis and structure-activity relationship study of diaryl[d,f][1][7]diazepines as potential anti-cancer agents. Bioorg Med Chem Lett. 2016;26(16):4121-4125.

-

Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PubMed. Available from: [Link]

- Sławiński J, et al. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules. 2021;26(12):3567.

-

Results of the MTT assay presented as IC 50 values obtained after 48 h treatment. ResearchGate. Available from: [Link]

- Zha GF, et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Eur J Med Chem. 2019;162:465-494.

-

Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity. Available from: [Link]

-

A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. PubMed. Available from: [Link]

- Singh S, et al. Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anticancer Agents Med Chem. 2016;16(5):539-57.

-

IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... ResearchGate. Available from: [Link]

-

Zha GF, et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available from: [Link]

-

Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays. ACS Omega. Available from: [Link]

-

Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. Available from: [Link]

-

Design, Synthesis and Molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. ResearchGate. Available from: [Link]

-

The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. Nature. Available from: [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. Available from: [Link]

- John V, et al. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Neurotherapeutics. 2025;22:e00610.

-

IC50 values for compounds 11-13 and 19-24 assessed by the MTT test a. ResearchGate. Available from: [Link]

-

Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to... ResearchGate. Available from: [Link]

-

Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. Available from: [Link]

-

Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. PubMed. Available from: [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available from: [Link]

-

Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening. PubMed. Available from: [Link]

-

Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. Available from: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]

-

Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. Available from: [Link]

-

Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma. PubMed. Available from: [Link]

-

BACE1 inhibitory activity (IC 50 (BACE1) ) of active endophytic extracts. ResearchGate. Available from: [Link]

-

PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. PubMed. Available from: [Link]

-

Synthesis and SAR of novel histamine H3 receptor antagonists. PubMed. Available from: [Link]

-

Western blot analysis of the expression of PI3K/Akt signaling pathway... ResearchGate. Available from: [Link]

-

Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed. Available from: [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available from: [Link]

-

Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family. MDPI. Available from: [Link]

-

Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. PubMed. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Azepan-1-yl(cyclopentyl)acetonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico evaluation of Azepan-1-yl(cyclopentyl)acetonitrile, a novel small molecule with potential therapeutic applications. Recognizing that early-stage computational assessment is critical for de-risking drug candidates, this document outlines a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. We will progress from fundamental physicochemical and pharmacokinetic predictions to advanced molecular simulations, demonstrating how to build a robust computational profile of a candidate molecule. The methodologies described herein utilize widely accessible and validated software tools, ensuring that the protocols are both rigorous and reproducible. Each step is explained not merely as a procedure, but with an emphasis on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to make informed decisions throughout the discovery pipeline.

Introduction

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[1][2] The principle of "fail early, fail cheap" is therefore a cornerstone of modern drug discovery. In silico modeling provides a powerful suite of tools to predict a molecule's behavior before committing to costly and time-consuming synthesis and experimental testing.[1][2]

This guide focuses on a specific, novel chemical entity: Azepan-1-yl(cyclopentyl)acetonitrile . Its structure, featuring a saturated seven-membered azepane ring, a cyclopentyl group, and a polar nitrile moiety, presents an interesting scaffold for potential protein-ligand interactions. The molecular formula is C13H22N2, and its molecular weight is approximately 206.33 g/mol .[3][4]

To provide a tangible and practical context, this guide will frame the in silico analysis of Azepan-1-yl(cyclopentyl)acetonitrile as a candidate inhibitor for Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a well-established therapeutic target in oncology due to its critical role in cell cycle regulation.[5][6] By simulating its interaction with such a well-characterized protein, we can illustrate the full arc of a preliminary computational assessment.

Our investigation will follow a multi-stage workflow, beginning with broad, predictive characterizations and progressively moving towards highly detailed, physics-based simulations. This structured approach ensures that resources are spent efficiently, building a foundation of data at each stage to justify advancement to the next.

Workflow Overview: A Multi-Pillar Approach to In Silico Profiling

Our computational evaluation is built on three pillars, each addressing a critical question in early-stage drug discovery. This workflow ensures a comprehensive assessment, from basic "drug-likeness" to the dynamics of protein-ligand interaction.

Caption: Step-by-step workflow for a GROMACS molecular dynamics simulation.

Step 1: System Preparation

-

Generate Topologies: A topology file describes the atoms, bonds, angles, and charges within a molecule. [7] * Protein: Use the GROMACS pdb2gmx tool to generate a topology for the CDK2 receptor (1HCK_protein.pdb), selecting a suitable force field like AMBER or CHARMM. [8][9] * Ligand: Generating a topology for a novel small molecule is more complex. It requires using a server or program (e.g., CGenFF, ACPYPE) to generate the force field parameters that describe its intramolecular interactions.

-

Combine Topologies: Merge the protein and ligand topologies into a single system topology file.

-

Create the Simulation Box: Define a periodic boundary box around the complex and fill it with a solvent, typically explicit water molecules (e.g., TIP3P). [10]4. Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. [10] Step 2: Simulation

-

Energy Minimization: Before starting dynamics, perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes. [10]2. Equilibration (NVT and NPT): This is a two-stage process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-